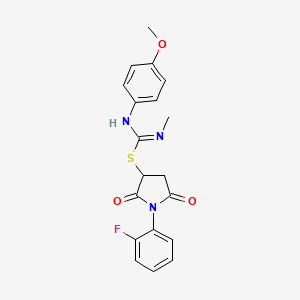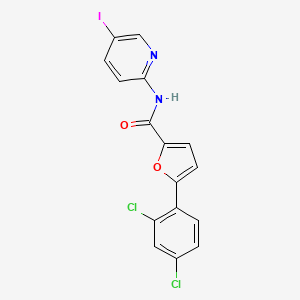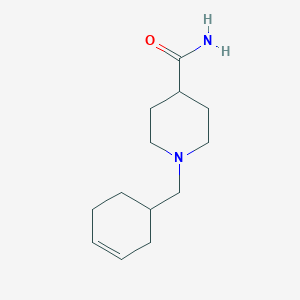![molecular formula C16H16N2O3 B4899579 4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)
4-[(2-phenoxypropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-phenoxypropanoyl)amino]benzamide, also known as PPBA, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzamides and is known for its potential therapeutic applications in various diseases. PPBA has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
4-[(2-phenoxypropanoyl)amino]benzamide exerts its effects through the inhibition of various signaling pathways. Studies have shown that this compound inhibits the MAPK/ERK pathway, which is involved in cell proliferation and survival (5). This compound also inhibits the NF-κB pathway, which is involved in inflammation and cell survival (6). Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival (7).
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of various enzymes such as COX-2, which is involved in inflammation (8). This compound has also been found to decrease the levels of reactive oxygen species (ROS), which are involved in oxidative stress (9). Furthermore, this compound has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) (10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-phenoxypropanoyl)amino]benzamide has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to the use of this compound in lab experiments. This compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 4-[(2-phenoxypropanoyl)amino]benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of the pharmacokinetics of this compound to improve its effectiveness in vivo. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in various diseases. Finally, studies are needed to investigate the safety and toxicity of this compound in humans.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been studied extensively for its potential therapeutic applications in various diseases. This compound exerts its effects through the inhibition of various signaling pathways and has been found to have various biochemical and physiological effects. Although there are some limitations to the use of this compound in lab experiments, there are several future directions for research on this compound.
Métodos De Síntesis
4-[(2-phenoxypropanoyl)amino]benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzamide with 2-phenoxypropionic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (1).
Aplicaciones Científicas De Investigación
4-[(2-phenoxypropanoyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-inflammatory, anti-tumor, and neuroprotective effects (2). This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation (3). This compound has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines (4).
Propiedades
IUPAC Name |
4-(2-phenoxypropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(21-14-5-3-2-4-6-14)16(20)18-13-9-7-12(8-10-13)15(17)19/h2-11H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLGBXIOGJGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4899509.png)
![methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B4899559.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)

![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)

